molecular formula C20H22N6OS B3530093 1-(4-benzylpiperazin-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-(4-benzylpiperazin-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Cat. No.: B3530093
M. Wt: 394.5 g/mol
InChI Key: JELACTZEURAPDM-UHFFFAOYSA-N
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Description

1-(4-benzylpiperazin-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic compound that features a piperazine ring, a benzyl group, a phenyl group, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperazin-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable alkylating agent.

    Introduction of the benzyl group: Benzyl chloride can be used to benzylate the piperazine ring.

    Synthesis of the tetrazole moiety: This can be done by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling of the piperazine and tetrazole units: This step involves the formation of a thioether linkage between the piperazine and tetrazole units using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperazin-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-benzylpiperazin-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Pharmacology: The compound can be studied for its potential as a receptor ligand or enzyme inhibitor.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may act as a receptor ligand, binding to specific receptors in the body and modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzylpiperazin-1-yl)-2-(phenylthio)ethanone: Similar structure but lacks the tetrazole moiety.

    1-(4-benzylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone: Similar structure but contains a sulfone group instead of a thioether linkage.

    1-(4-benzylpiperazin-1-yl)-2-(phenylamino)ethanone: Similar structure but contains an amine group instead of a thioether linkage.

Uniqueness

1-(4-benzylpiperazin-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is unique due to the presence of the tetrazole moiety, which can impart distinct biological and chemical properties. The combination of the piperazine ring, benzyl group, and tetrazole moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6OS/c27-19(16-28-20-21-22-23-26(20)18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-17-7-3-1-4-8-17/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELACTZEURAPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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